molecular formula C15H18 B12604357 (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene CAS No. 651303-37-6

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene

Katalognummer: B12604357
CAS-Nummer: 651303-37-6
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: AXZPIEQBTYZHCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadiene ring substituted with two ethyl groups at positions 2 and 3, and a benzene ring attached at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction between a diene and a dienophile under thermal conditions leads to the formation of the desired cyclopentadiene derivative. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopenta-2,4-dien-1-ylbenzene: Lacks the ethyl groups at positions 2 and 3.

    2,3-Dimethylcyclopenta-2,4-dien-1-ylbenzene: Substituted with methyl groups instead of ethyl groups.

    Cyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group instead of ethyl groups.

Uniqueness

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties.

Eigenschaften

CAS-Nummer

651303-37-6

Molekularformel

C15H18

Molekulargewicht

198.30 g/mol

IUPAC-Name

(2,3-diethylcyclopenta-2,4-dien-1-yl)benzene

InChI

InChI=1S/C15H18/c1-3-12-10-11-15(14(12)4-2)13-8-6-5-7-9-13/h5-11,15H,3-4H2,1-2H3

InChI-Schlüssel

AXZPIEQBTYZHCB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(C=C1)C2=CC=CC=C2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.